3-Methyl-1,2-dioxetane
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Overview
Description
3-Methyl-1,2-dioxetane is an organic compound belonging to the class of dioxetanes, which are four-membered cyclic peroxides. This compound is particularly notable for its chemiluminescent properties, making it a subject of interest in various scientific fields. The structure of this compound consists of a four-membered ring with two adjacent oxygen atoms and two adjacent carbon atoms, one of which is substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dioxetane typically involves the bromo hydroperoxide method. This method includes the reaction of an alkene with bromine and hydrogen peroxide in the presence of a base. The reaction proceeds through the formation of a bromohydroperoxide intermediate, which cyclizes to form the dioxetane ring .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the principles of organic peroxide synthesis can be applied. These methods often involve controlled conditions to ensure safety and maximize yield, given the reactive nature of peroxides.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,2-dioxetane undergoes various chemical reactions, including:
Thermolysis: The compound decomposes upon heating, producing two carbonyl fragments, one of which may be in an excited state.
Chemiluminescence: The decomposition of this compound results in the emission of light, a property utilized in various applications.
Common Reagents and Conditions:
Oxidation: The presence of oxygen and a catalyst can facilitate the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound under controlled conditions.
Major Products Formed:
Scientific Research Applications
3-Methyl-1,2-dioxetane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1,2-dioxetane involves the cleavage of the peroxide bond, leading to the formation of two carbonyl fragments. This process generates an electronically excited state, which emits light as it returns to the ground state . The molecular targets and pathways involved include:
Peroxide Bond Cleavage: Initiates the decomposition process.
Excited State Formation: Results in chemiluminescence.
Comparison with Similar Compounds
1,2-Dioxetane: The parent compound, which also exhibits chemiluminescent properties.
3,3,4,4-Tetramethyl-1,2-dioxetane: A derivative with enhanced stability and luminescence.
1,3-Dioxetane: Another isomer with a different ring structure and stability profile.
Uniqueness of 3-Methyl-1,2-dioxetane: this compound is unique due to its specific substitution pattern, which enhances its chemiluminescent properties compared to other dioxetanes. The presence of the methyl group increases the yield of light emission, making it particularly useful in applications requiring high sensitivity .
Properties
CAS No. |
78031-62-6 |
---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
3-methyldioxetane |
InChI |
InChI=1S/C3H6O2/c1-3-2-4-5-3/h3H,2H2,1H3 |
InChI Key |
BFFQFGGITJXTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COO1 |
Origin of Product |
United States |
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